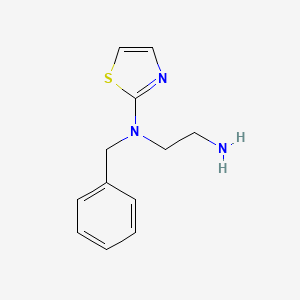
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, also known as BTE, is a compound that has been studied for its potential applications in scientific research. BTE is a diamine derivative that contains a thiazole ring, which gives it unique properties that make it useful for a variety of applications.
Mechanism of Action
The mechanism of action of N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine is not fully understood, but it is thought to involve the inhibition of enzymes that are essential for the survival of microorganisms. N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine has been shown to inhibit the growth of a variety of bacteria, fungi, and parasites, making it a promising candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects:
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis, protein synthesis, and cell division. N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine has also been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying a variety of microorganisms. However, one limitation of using N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, including:
1. Further studies of the mechanism of action of N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, which may provide insights into its potential therapeutic applications.
2. Development of new drug candidates based on the structure of N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, which may have improved pharmacological properties.
3. Studies of the potential use of N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine as an antioxidant, which may have applications in the treatment of a variety of diseases.
4. Investigation of the potential use of N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine in combination with other drugs, which may enhance its antimicrobial activity.
In conclusion, N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine is a compound that has shown promise for its potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine can be synthesized using a variety of methods, including the reaction of benzylamine with 2-bromo-1,3-thiazole. The resulting product can be purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine has been shown to have antibacterial, antifungal, and antiparasitic properties, making it useful for the development of new drugs.
properties
IUPAC Name |
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-6-8-15(12-14-7-9-16-12)10-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUZCZZXOFCAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576256.png)
![2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576264.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576268.png)
![3-[Ethyl-(2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7576277.png)
![3-[Ethyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7576285.png)
![3-[Methyl-[2-oxo-2-(2,4,5-trichloroanilino)ethyl]amino]propanoic acid](/img/structure/B7576294.png)
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576302.png)
![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576310.png)
![2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576315.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576316.png)
![3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)
![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl-methylamino]propanoic acid](/img/structure/B7576340.png)
![3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576343.png)